molecular formula C15H21N3 B11799615 (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11799615
M. Wt: 243.35 g/mol
InChI Key: ZMZMAYUKFNOPOD-NSHDSACASA-N
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Description

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Cyclohexyl Substitution:

    Chiral Amine Introduction: The chiral ethanamine moiety can be introduced using chiral amine reagents or through asymmetric synthesis techniques.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the cyclohexyl group.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Therapeutic Potential: Investigated for its potential use in treating various diseases, such as cancer or infectious diseases.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Chiral Amines: Compounds with similar chiral amine moieties.

Uniqueness

The uniqueness of (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine lies in its specific combination of the benzimidazole core, cyclohexyl group, and chiral ethanamine moiety, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

(1S)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m0/s1

InChI Key

ZMZMAYUKFNOPOD-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N

Origin of Product

United States

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